![molecular formula C17H17N3O2S B4066107 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide
Overview
Description
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is 327.10414797 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated innovative approaches to synthesizing thieno[2,3-d]pyrimidine derivatives, including the use of microwave irradiation. Davoodnia et al. (2009) investigated the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives through the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, indicating the compound's role in developing new chemical entities with potential therapeutic applications Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009.
Antimicrobial Activity
Another significant area of application for thieno[2,3-d]pyrimidine derivatives is in the development of antimicrobial agents. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, demonstrating their antimicrobial activity. This research highlights the potential of such compounds in addressing bacterial and fungal infections, showcasing their relevance in the search for new antimicrobial compounds Hossan, Abu-Melha, Al-Omar, & Amr, 2012.
Radioligand Development for PET Imaging
In the field of diagnostic imaging, derivatives of thieno[2,3-d]pyrimidine have been explored for their potential as radioligands. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein with positron emission tomography (PET). This work underscores the applicability of such compounds in developing diagnostic tools for neurological conditions Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.
Antimicrobial and Insecticidal Applications
Furthermore, the synthesis and evaluation of pyrimidine-triazole derivatives for antimicrobial activity have been studied, indicating the versatility of thieno[2,3-d]pyrimidine derivatives in developing agents with potential utility in agriculture and medicine. Majithiya and Bheshdadia (2022) synthesized novel compounds showing activity against selected bacterial and fungal strains, highlighting the compound's relevance in creating new antimicrobial and insecticidal agents Majithiya & Bheshdadia, 2022.
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-13(7-10)19-14(21)8-20-9-18-16-15(17(20)22)11(2)12(3)23-16/h4-7,9H,8H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGNIOOMWTIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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